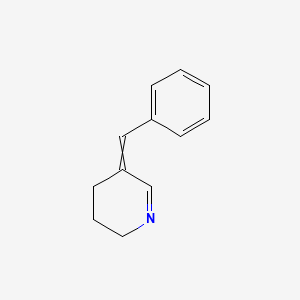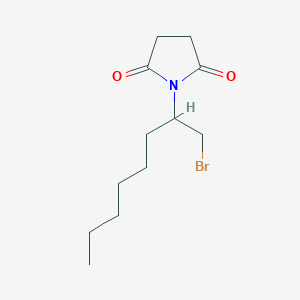
9,10-Bis(octadecyloxy)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis(octadecyloxy)anthracene is an organic compound with the molecular formula C50H82O2 It is a derivative of anthracene, where the 9 and 10 positions on the anthracene ring are substituted with octadecyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(octadecyloxy)anthracene typically involves the reaction of anthracene with octadecyloxy substituents. One common method is the Williamson ether synthesis, where anthracene is reacted with octadecyloxy halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Bis(octadecyloxy)anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in a solvent like carbon disulfide or nitrobenzene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core.
Wissenschaftliche Forschungsanwendungen
9,10-Bis(octadecyloxy)anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism by which 9,10-Bis(octadecyloxy)anthracene exerts its effects is primarily through its interaction with molecular targets via its aromatic core and octadecyloxy substituents. These interactions can influence various pathways, including electronic transitions and energy transfer processes. The compound’s fluorescence properties are a result of its ability to absorb and emit light at specific wavelengths .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and used in lightsticks and organic semiconductors.
9,10-Diphenylanthracene: Another fluorescent compound used in similar applications.
Uniqueness
9,10-Bis(octadecyloxy)anthracene is unique due to its long alkyl chains, which provide increased solubility in non-polar solvents and enhance its potential for use in organic electronic devices. The octadecyloxy groups also influence the compound’s photophysical properties, making it distinct from other anthracene derivatives .
Eigenschaften
CAS-Nummer |
90178-25-9 |
|---|---|
Molekularformel |
C50H82O2 |
Molekulargewicht |
715.2 g/mol |
IUPAC-Name |
9,10-dioctadecoxyanthracene |
InChI |
InChI=1S/C50H82O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-51-49-45-39-33-35-41-47(45)50(48-42-36-34-40-46(48)49)52-44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,39-42H,3-32,37-38,43-44H2,1-2H3 |
InChI-Schlüssel |
DFZKHEUWYTVVNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)

![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)

![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)





